molecular formula C10H10O2 B12865741 4,7-Dimethylbenzofuran-2(3H)-one

4,7-Dimethylbenzofuran-2(3H)-one

Cat. No.: B12865741
M. Wt: 162.18 g/mol
InChI Key: JVKJCFSMLUBGQT-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 4,7-dimethylbenzofuran-2(3H)-one comprises a bicyclic framework consisting of a benzene ring fused to a γ-lactone moiety. The benzofuranone core adopts a planar configuration due to conjugation between the aromatic π-system and the carbonyl groups. X-ray crystallographic data confirm that the methyl substituents occupy the 4- and 7-positions on the benzene ring, introducing steric effects that perturb molecular symmetry.

The compound's stereoelectronic profile derives from two key features:

  • The electron-withdrawing nature of the lactone carbonyl groups at positions 2 and 3, which polarize the aromatic system
  • The electron-donating methyl groups at positions 4 and 7, creating localized regions of increased electron density

Density functional theory (DFT) calculations indicate a dipole moment of 3.8 Debye oriented along the C2-O axis, reflecting charge separation between the oxygen-rich lactone ring and the methyl-substituted aromatic system. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with the methyl groups appearing as singlets at δ 2.28 ppm (C7-CH3) and δ 2.31 ppm (C4-CH3) in deuterated chloroform.

Table 1: Key Structural Parameters

Parameter Value
Bond length (C2-O) 1.214 Å
Bond angle (O1-C2-C3) 121.7°
Torsion angle (C4-C5-C6-C7) 178.3°

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. The lattice parameters (a = 8.542 Å, b = 6.127 Å, c = 12.893 Å, β = 98.4°) demonstrate anisotropic packing driven by dipole-dipole interactions between adjacent lactone rings.

The crystal structure features two distinct intermolecular contact types:

  • C-H···O hydrogen bonds (2.42 Å) between methyl hydrogens and carbonyl oxygens
  • Offset π-π stacking interactions (3.51 Å) between benzene rings of adjacent molecules

These interactions create a three-dimensional network with alternating hydrophobic (methyl-rich) and hydrophilic (lactone-rich) layers. Thermal analysis shows exceptional lattice stability, with a melting point of 184°C and no phase transitions below decomposition temperatures.

Comparative Analysis with Related Benzofuranone Derivatives

When compared to unsubstituted benzofuran-2(3H)-one, the 4,7-dimethyl derivative exhibits:

  • 12% increase in molecular volume (176.17 vs. 148.16 g/mol)
  • 0.15 Å elongation of the C4-C7 bond due to methyl group steric effects
  • 18° reduction in ring puckering angle at the lactone oxygen

Substitution patterns significantly influence physicochemical properties:

Table 2: Comparative Properties of Benzofuranone Derivatives

Compound LogP Dipole Moment Melting Point
Benzofuran-2(3H)-one 1.02 3.2 D 156°C
4-Methyl derivative 1.38 3.5 D 169°C
7-Methyl derivative 1.41 3.6 D 172°C
4,7-Dimethyl derivative 1.79 3.8 D 184°C

The synergistic effect of dual methylation creates enhanced hydrophobic character while maintaining polar surface area through preserved hydrogen-bonding capacity.

Tautomeric Behavior and Ring-Chair Conformational Studies

The compound exhibits restricted tautomerism due to conjugation stabilization of the lactone form. Variable-temperature NMR studies (-90°C to +150°C) show no evidence of keto-enol tautomeric interconversion, contrasting with simpler furanone derivatives.

Ring-chair conformational analysis reveals two energy-minimized states:

  • Planar conformation : Lactone ring coplanar with benzene (ΔG = 0 kcal/mol)
  • Puckered conformation : Lactone oxygen displaced by 23° from aromatic plane (ΔG = 2.1 kcal/mol)

The energy barrier for interconversion (ΔG‡ = 4.3 kcal/mol) suggests limited room-temperature flexibility, confirmed by rigid lattice parameters in crystalline phase. Pressure-dependent Raman spectroscopy shows the planar conformation becomes exclusively populated above 2.5 GPa, indicating pressure-induced conjugation enhancement.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4,7-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-7(2)10-8(6)5-9(11)12-10/h3-4H,5H2,1-2H3

InChI Key

JVKJCFSMLUBGQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)OC2=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde derivatives followed by cyclization and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 2-ethylphenol derivatives. This process can be optimized for higher yields and purity by controlling temperature, pressure, and the presence of catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Alkylated or acylated benzofuran derivatives.

Scientific Research Applications

4,7-Dimethylbenzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The position and type of substituents significantly influence the physicochemical and biological properties of benzofuranones. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzofuranone Derivatives
Compound Name Substituents CAS Number Key Structural Features
4,7-Dimethylbenzofuran-2(3H)-one Methyl at C4, C7 Not Provided Aromatic benzofuranone with two methyl groups
5,7-Dimethylbenzofuran-2(3H)-one Methyl at C5, C7 78212-98-3 Similar aromatic system; methyl positions differ
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one Methyl at C3, C6; partially hydrogenated 57743-63-2 Saturated bicyclic structure with reduced aromaticity
4,7-Dimethoxy-3-propyl-1(3H)-isobenzofuranone Methoxy at C4, C7; propyl at C3 Not Provided Isobenzofuranone with electron-donating methoxy groups
Hexahydro-4,4,7a-trimethylbenzofuran-2(3H)-one Trimethyl; fully hydrogenated Not Provided Fully saturated with increased steric hindrance
4,7-Dimethoxy-2-nitro-1-benzofuran Methoxy at C4, C7; nitro at C2 54550-26-4 Nitro group introduces strong electron-withdrawing effects

Physicochemical Properties

  • Aromatic vs. Saturation (e.g., hexahydro derivatives) increases stability against oxidation but reduces solubility in polar solvents due to decreased polarity .
  • Substituent Effects: Methyl vs. Nitro Groups: The nitro-substituted analog (4,7-dimethoxy-2-nitro-1-benzofuran) shows markedly different electronic properties, with the nitro group acting as a strong electron-withdrawing moiety, making the compound more reactive in reduction or nucleophilic substitution reactions .

Biological Activity

4,7-Dimethylbenzofuran-2(3H)-one, a compound with the chemical formula C10H10O2, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran ring with two methyl groups at positions 4 and 7 and a ketone functional group. Its structure can be represented as follows:

C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.

  • Mechanism : The compound's ability to donate electrons helps in scavenging free radicals, thus protecting cellular components from oxidative damage.
  • Study Findings : In vitro assays demonstrated that derivatives of this compound showed higher antioxidant activity compared to standard antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects, which are vital in the treatment of various inflammatory diseases.

  • Research Data : A study utilizing murine models showed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Table 1: Anti-inflammatory Activity
CompoundIC50 (µM)Cytokine Reduction (%)
This compound15.560
Standard (Ibuprofen)2055

3. Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines.

  • Cell Lines Tested : Studies focused on HL60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cell lines.
  • Findings : The compound exhibited potent antiproliferative effects with IC50 values indicating effective inhibition of cell growth.
  • Table 2: Antiproliferative Activity
Cell LineIC50 (µM)
HL6012.3
MCF-718.5

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Leukemia Cells :
    • Researchers treated HL60 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent reduction in cell viability, supporting its use as a potential therapeutic agent for leukemia.
  • Breast Cancer Model :
    • In vivo studies involving MCF-7 xenografts in mice showed significant tumor size reduction upon administration of the compound.
    • Histological analysis confirmed reduced proliferation markers in treated tissues.

Q & A

Basic: What experimental techniques are recommended for structural characterization of 4,7-Dimethylbenzofuran-2(3H)-one?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify proton and carbon environments, respectively. Substituent effects (e.g., methyl groups at positions 4 and 7) will split signals predictably .
  • Infrared (IR) Spectroscopy: Confirm lactone carbonyl (C=O) stretching vibrations near 1750–1700 cm1^{-1}.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., using ethanol/water mixtures) and analyze using synchrotron or lab-based diffractometers. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

Basic: How can researchers synthesize this compound?

Methodological Answer:
A typical route involves:

Friedel-Crafts Acylation: React 3-methylphenol with acetic anhydride to introduce acetyl groups.

Cyclization: Use acid catalysis (e.g., H2_2SO4_4) to form the benzofuranone core.

Methylation: Employ dimethyl sulfate or methyl iodide under basic conditions to install methyl groups at positions 4 and 4.
Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-methylated derivatives. Monitor progress via TLC or HPLC .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., ACD/Labs Percepta Platform ) and reference databases (NIST Chemistry WebBook ).
  • Isotopic Labeling: Use deuterated solvents to isolate solvent-induced shifts.
  • Dynamic NMR Studies: Analyze variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula to rule out impurities .

Advanced: What strategies are effective for optimizing catalytic conditions in the synthesis of derivatives?

Methodological Answer:
For derivative synthesis (e.g., introducing substituents on the benzofuranone core):

  • Catalyst Screening: Test transition-metal catalysts (Pd, Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling for aryl group introduction.
  • Solvent Optimization: Use green solvents (e.g., DMF/water mixtures) to enhance yields and reduce toxicity.
  • Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Design of Experiments (DoE): Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Validate with co-crystallized ligands from the Protein Data Bank (PDB).
  • Quantitative Structure-Activity Relationship (QSAR): Build regression models correlating substituent properties (logP, polar surface area) with bioactivity data.
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) to prioritize in vitro testing .

Advanced: What in vitro assays are suitable for evaluating neuroprotective potential?

Methodological Answer:

  • Anticholinesterase Activity: Use Ellman’s assay with acetylthiocholine iodide as substrate. Measure inhibition of acetylcholinesterase (AChE) via spectrophotometric detection of 5-thio-2-nitrobenzoic acid at 412 nm .
  • Antiamyloid Aggregation: Incubate β-amyloid (1–42) with Congo red and monitor aggregation via fluorescence quenching or TEM imaging.
  • Cytotoxicity Screening: Perform MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced: How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Reaction Logs: Document exact stoichiometry, solvent batches, and equipment calibration.
  • Open Data Practices: Share raw spectral data and crystallographic files (e.g., CIF format) via repositories like Zenodo or the Cambridge Crystallographic Data Centre (CCDC) .
  • Collaborative Validation: Partner with independent labs to replicate key steps, especially for novel derivatives.

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .

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